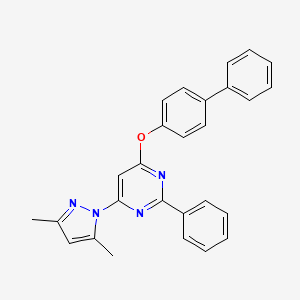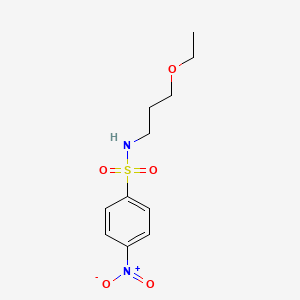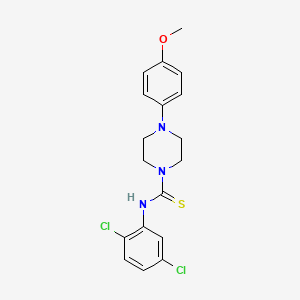
4-(4-biphenylyloxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine
Descripción general
Descripción
4-(4-biphenylyloxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine (referred to as BDP) is a novel compound that has gained significant attention for its potential applications in scientific research. BDP is a pyrimidine-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of BDP involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway that regulates cell growth, proliferation, and survival. BDP inhibits the activation of Akt and mTOR, which leads to the induction of apoptosis and inhibition of cancer cell growth. BDP also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix and play a critical role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
BDP has been shown to have a low toxicity profile and does not have any significant adverse effects on normal cells. BDP has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and have anti-inflammatory and antioxidant effects. BDP has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in cancer research. However, BDP has some limitations, including its limited solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for BDP in different cancer types.
Direcciones Futuras
For research on BDP include the optimization of its dosing and treatment regimens in different cancer types, the development of novel formulations to improve its solubility, and the evaluation of its potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of BDP and its potential interactions with other signaling pathways.
Aplicaciones Científicas De Investigación
BDP has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BDP inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BDP has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Additionally, BDP has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-phenyl-6-(4-phenylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c1-19-17-20(2)31(30-19)25-18-26(29-27(28-25)23-11-7-4-8-12-23)32-24-15-13-22(14-16-24)21-9-5-3-6-10-21/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAAVUMRBBAEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4706492.png)
![1-(3-chlorophenyl)-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B4706497.png)
![5-tert-butyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4706499.png)
![N-(2-bromophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4706505.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4706523.png)
![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4706547.png)
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4706555.png)
![N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide](/img/structure/B4706567.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4706572.png)

![5-butyl-1',5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4706584.png)
![N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4706590.png)